N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that can include the cyclization of substituted benzothiazoles and pyridine derivatives, showcasing the intricate methods required to produce such compounds. For instance, compounds with benzothiazole and pyrrolidinyl groups are synthesized through reactions involving isonicotinic acid and diamine precursors under specific conditions to yield targeted structures with potential biological activities (Farah et al., 2011)(Farah et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide is determined using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and helps in understanding its chemical behavior and interaction capabilities (Argilagos et al., 1997)(Argilagos et al., 1997).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including isomerization and complexation with metal ions, demonstrating their reactive nature and potential for forming diverse chemical structures. For example, the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to benzothiazoles under certain conditions highlights the dynamic behavior of these molecules in response to environmental changes (Argilagos et al., 1997)(Argilagos et al., 1997).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applicability of the compound in different solvents and conditions, influencing its use in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the potential for forming complexes with metals, are vital for determining the compound's suitability for specific applications. The complexation behavior with metal ions like zinc(II), magnesium(II), and calcium(II) reveals the compound's potential for use in metal coordination studies and related fields (Matczak-Jon et al., 2010)(Matczak-Jon et al., 2010).
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity. For example, derivatives of thiazolidinones prepared from benzothiazole and nicotinic acid showed promising antimicrobial properties against a range of bacteria and fungi. These findings highlight the potential of benzothiazole-related compounds in developing new antimicrobial drugs (Patel & Shaikh, 2010).
Anthelmintic Agents
Derivatives of benzothiazole have been synthesized and evaluated for their potential as anthelmintic agents. One study synthesized novel urea derivatives containing the benzothiazole moiety and demonstrated good to moderate anthelmintic activity, suggesting the potential application of these compounds in treating parasitic worm infections (Sarkar, Dwivedi, & Chauhan, 2013).
Anticancer Research
Several benzothiazole derivatives have been investigated for their anticancer properties. A study synthesized and evaluated the antiproliferative activity of N-1,3-benzothiazol-2-ylbenzamide derivatives on cancer cell lines, with some compounds showing significant inhibitory effects. This highlights the potential use of benzothiazole derivatives as novel apoptosis inducers in cancer therapy (Corbo et al., 2016).
Analgesic and Anti-inflammatory Applications
Compounds with benzothiazole structures have been synthesized and tested for their analgesic and anti-inflammatory properties. For instance, novel quinazolines-4-one derivatives were created and demonstrated significant anti-inflammatory and antibacterial activity, indicating their potential in developing new therapeutic agents for inflammation-related diseases (Srivastav, Salahuddin, & Shantakumar, 2009).
Anticonvulsant Effects
Newly synthesized urea compounds containing benzothiazole were evaluated for their anticonvulsant properties, with some showing promise in protecting against seizures. This research opens up possibilities for the development of new anticonvulsant drugs (Siddiqui et al., 2009).
Future Directions
properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-4-13-22-23(16-17)32-25(27-22)19-5-9-20(10-6-19)26-24(29)18-7-11-21(12-8-18)33(30,31)28-14-2-3-15-28/h4-13,16H,2-3,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEQJOODVZTTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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